2-Methylhistamine
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Overview
Description
2-methylhistamine is an aralkylamino compound that is histamine bearing a methyl substituent at the 2 position on the ring. It has a role as a metabolite and a histamine agonist. It is an aralkylamino compound and a member of imidazoles. It derives from a histamine.
Scientific Research Applications
Vasodepressor Action in Pulmonary Microcirculation
2-Methylhistamine has been found to exhibit vasodepressor activity in the pulmonary microcirculation of guinea-pigs. This effect, significantly less potent than that of histamine, is mediated through H2-receptor activation and specifically antagonized by burimamide, indicating a role in vascular responses (Okpako, 1974).
Effect on Uterine Motility
In vivo studies on rats have shown that 2-methylhistamine inhibits the spontaneous activity of the estrogenized rat uterus. This action suggests a connection between histamine analogs and uterine activity, potentially mediated through catecholamine release and direct stimulation of H2 receptors (Cortijo et al., 1984).
Molecular Determinants at H2-Receptors
Computational evaluations have revealed that 2-methylhistamine's activity at H2 receptors can be explained by changes in ring tautomeric preference and the concentration of its monocationic species. This insight is crucial for understanding the molecular basis of its agonist activity compared to histamine and other derivatives (Reggio et al., 1986).
Interaction with Histamine Receptors
2-Methylhistamine's interaction with histamine receptors, particularly H2 receptors, has been extensively studied. It has been used as a tool for understanding the pharmacology of histamine receptors, as well as the chemical differentiation between H1 and H2 receptor agonists (Durant et al., 1975).
Impact on Neuronal Excitability
Research indicates that 2-methylhistamine, along with other histamine analogs, can excite neurons in the human enteric nervous system by activating histamine receptors, which may have implications for gut disorders (Breunig et al., 2007).
properties
CAS RN |
34392-54-6 |
---|---|
Product Name |
2-Methylhistamine |
Molecular Formula |
C6H11N3 |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
2-(2-methyl-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C6H11N3/c1-5-8-4-6(9-5)2-3-7/h4H,2-3,7H2,1H3,(H,8,9) |
InChI Key |
XDKYTXBAVJELDQ-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1)CCN |
Canonical SMILES |
CC1=NC=C(N1)CCN |
Other CAS RN |
34392-54-6 |
synonyms |
2-methylhistamine 2-methylhistamine dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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